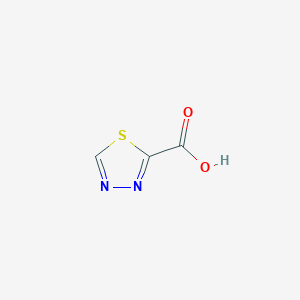

1,3,4-Thiadiazole-2-carboxylic acid

Übersicht

Beschreibung

1,3,4-Thiadiazole is a heterocyclic compound that has various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial . Some drugs with thiadiazole scaffold, e.g., sulfamethoxazole, acetazolamide, and butazolamide produce diverse biological action .

Synthesis Analysis

1,3,4-Thiadiazole molecules were synthesized by the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The molecules were characterized with UV, FT-IR, 13C-NMR, and 1H-NMR methods .Molecular Structure Analysis

The molecular structure of 1,3,4-Thiadiazole and its derivatives have been based on assumptions like the presence of =N-C-S moiety and strong aromaticity of the ring being the requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have enormous capability to produce mesoionic salts and due to this behavior, they can strongly interact with biomolecules (proteins and DNA) .Chemical Reactions Analysis

The chemical reactions of 1,3,4-Thiadiazole involve various structural modifications in the 1,3,4-thiadiazole ring which have resulted in highly effective and less toxic compounds .Physical And Chemical Properties Analysis

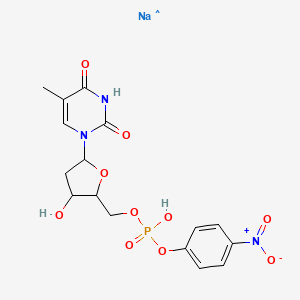

1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . Due to the extra heteroatom, the inductive effect provides weak basicity to 1,3,4-thiadiazole that is affected by strong bases and exhibits ring cleavage in the presence of strong bases and acids, providing stability to the structure .Wissenschaftliche Forschungsanwendungen

Liquid Crystalline Behaviors

1,3,4-Thiadiazole derivatives have been studied for their liquid crystalline properties. Carboxylic acid derivatives containing the 1,3,4-thiadiazole ring were synthesized and exhibited liquid crystal behaviors, influenced by the length of alkoxy chains attached to the phenyl moiety. These compounds are significant for their potential applications in liquid crystal display technologies (Jaffer, Aldhaif, & Tomi, 2017).

Antimicrobial Activities

1,3,4-Thiadiazole compounds have shown effective antimicrobial properties. Novel derivatives synthesized from thiophene-2-carboxylic acid exhibited significant activity against various Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans. This indicates their potential use as bioactive agents in pharmacological and medicinal applications (Muğlu, Yakan, & Shouaib, 2020).

Synthesis Methodology

Innovative methods for synthesizing 1,3,4-thiadiazole derivatives have been developed. A new one-pot synthesis method using a reaction between thiosemicarbazide and carboxylic acid without toxic additives was developed. This approach is significant for its environmentally friendly and efficient synthesis of these compounds (Kokovina, Gadomsky, Terentiev, & Sanina, 2021).

Corrosion Inhibition

1,3,4-Thiadiazole derivatives have been investigated as corrosion inhibitors. A particular derivative, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, showed excellent protection against corrosion in an acidic environment. This research opens avenues for using these compounds in industrial applications to protect metals from corrosion (Attou et al., 2020).

Molecular Structure and Spectroscopic Analysis

Detailed structural and spectroscopic studies on 1,3,4-thiadiazole derivatives provide insights into their molecular properties. This research is crucial for understanding the chemical behavior and potential applications of these compounds in various scientific fields (Singh et al., 2019).

Safety And Hazards

While specific safety and hazard information for 1,3,4-Thiadiazole-2-carboxylic acid was not found, it’s important to handle all chemicals with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3,4-thiadiazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-3(7)2-5-4-1-8-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERHNSJVDWFDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592018 | |

| Record name | 1,3,4-Thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,4-Thiadiazole-2-carboxylic acid | |

CAS RN |

499770-97-7 | |

| Record name | 1,3,4-Thiadiazole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499770-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Isopropyl-5-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1602294.png)

![3-[1-(Methylamino)ethyl]phenol](/img/structure/B1602312.png)